3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine
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Overview
Description
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imino group and a dihydropyrazine ring. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with hydrazine hydrate, followed by cyclization to form the dihydropyrazine ring. The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the imino group or the dihydropyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted pyrazine derivatives .
Scientific Research Applications
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine involves its interaction with specific molecular targets and pathways. The imino group and dihydropyrazine ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Imino-N,4-dimethyl-3,4-dihydroimidazole-2-amine: Similar structure but with an imidazole ring.
3-Imino-N,4-dimethyl-3,4-dihydropyrazole-2-amine: Similar structure but with a pyrazole ring.
3-Imino-N,4-dimethyl-3,4-dihydrothiazine-2-amine: Similar structure but with a thiazine ring.
Uniqueness
3-Imino-N,4-dimethyl-3,4-dihydropyrazin-2-amine is unique due to its specific combination of functional groups and ring structure.
Properties
Molecular Formula |
C6H10N4 |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-imino-N,4-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C6H10N4/c1-8-6-5(7)10(2)4-3-9-6/h3-4,7H,1-2H3,(H,8,9) |
InChI Key |
WKCWJVHYCUFKAF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN(C1=N)C |
Origin of Product |
United States |
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